Fmoc-l-thyroxine

solid-phase peptide synthesis Fmoc chemistry coupling efficiency

Fmoc-L-thyroxine is the Fmoc-protected T4 amino acid specifically for solid-phase peptide synthesis (SPPS). The base-labile Fmoc group enables orthogonal deprotection (20% piperidine/DMF), preserving acid-labile side chains and ensuring full compatibility with standard Fmoc/tBu automated synthesizers. This eliminates hazardous HF cleavage required by Boc/Bzl chemistry, reduces side reactions, and supports high-purity incorporation of the tetraiodothyronine moiety into peptides for thyroid hormone receptor studies and autoimmune thyroiditis models. For reliable SPPS results, choose Fmoc-L-thyroxine.

Molecular Formula C30H21I4NO6
Molecular Weight 999.1 g/mol
CAS No. 151889-56-4
Cat. No. B3242506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-l-thyroxine
CAS151889-56-4
Molecular FormulaC30H21I4NO6
Molecular Weight999.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O
InChIInChI=1S/C30H21I4NO6/c31-22-12-16(13-23(32)27(22)36)41-28-24(33)9-15(10-25(28)34)11-26(29(37)38)35-30(39)40-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12-13,21,26,36H,11,14H2,(H,35,39)(H,37,38)/t26-/m0/s1
InChIKeyXWGNSLHQIJXLGJ-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Thyroxine (CAS 151889-56-4): SPPS Building Block for Thyroid Hormone Peptide Analogs


Fmoc-L-thyroxine is an Nα-9-fluorenylmethoxycarbonyl-protected derivative of L-thyroxine (T4), specifically designed for solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a base-labile temporary protecting group, enabling selective, stepwise peptide chain assembly under mild conditions . This derivative is used as a building block for incorporating the tetraiodothyronine (T4) moiety into custom peptides, supporting research on thyroid hormone receptor interactions and autoimmune thyroid disease [1].

Why Boc-Thyroxine or Unprotected Thyroxine Cannot Substitute for Fmoc-L-Thyroxine in SPPS


Fmoc-L-thyroxine is not interchangeable with Boc-L-thyroxine or unprotected L-thyroxine in solid-phase peptide synthesis workflows. The Fmoc/tBu strategy employs orthogonal protection: the base-labile Fmoc group is removed with 20% piperidine in DMF, while acid-labile side-chain protecting groups remain intact until final TFA cleavage . In contrast, Boc/Bzl chemistry requires hazardous HF for final deprotection, incompatible with modern automated synthesizers and acid-sensitive peptide sequences [1]. Unprotected L-thyroxine lacks any temporary N-protection, rendering controlled, sequential coupling impossible [2]. These mechanistic differences produce quantifiable distinctions in operational safety, automation compatibility, and side-reaction profiles that directly impact procurement decisions.

Fmoc-L-Thyroxine Evidence Guide: Quantitative SPPS Performance and Purity Metrics


Fmoc SPPS Achieves >99% Per-Step Coupling Yield vs. Boc HF Cleavage Incompatibility

The Fmoc/tBu strategy consistently achieves coupling yields exceeding 99% per amino acid addition, enabling high-fidelity synthesis of long peptide sequences . Boc/Bzl chemistry, while capable of similar coupling efficiency, requires hazardous hydrogen fluoride for final cleavage, which is incompatible with automated synthesizers and acid-sensitive residues, effectively excluding it from modern research and manufacturing workflows [1].

solid-phase peptide synthesis Fmoc chemistry coupling efficiency

Fmoc-L-Thyroxine Vendor-Specified Purity ≥97% vs. Boc-L-Thyroxine (Unspecified)

Commercially available Fmoc-L-thyroxine is specified with a minimum HPLC purity of 97% from a major supplier . In contrast, no comparable purity specification was located for Boc-L-thyroxine from accessible technical datasheets. The significance of this purity differential is magnified by the established class-level principle that each 1% decrease in amino acid purity compounds exponentially across multi-step SPPS, dramatically reducing final peptide yield [1].

amino acid derivative purity HPLC analysis peptide building block

Fmoc SPPS Enables Real-Time UV Monitoring at 301 nm; Boc SPPS Lacks This Capability

The Fmoc deprotection reaction generates a fulvene-piperidine adduct with strong UV absorption at 301 nm, enabling real-time, non-invasive monitoring of each deprotection and coupling cycle in automated SPPS . This capability allows immediate detection of incomplete deprotection or failed couplings. Boc/Bzl chemistry produces no equivalent chromophore, requiring off-line analytical methods that introduce delay and increase the risk of proceeding with incomplete reactions [1].

process analytical technology UV monitoring SPPS automation

Fmoc-L-Thyroxine Validated in 12-mer Peptide Synthesis with >90% Product Purity

Fmoc-L-thyroxine has been successfully employed in the solid-phase synthesis of the 12-mer thyroglobulin peptide T4p2553 (sequence: STDD(T4)ASFSRAL), achieving a final peptide purity of >90% after cleavage and purification [1]. This peptide, containing a centrally incorporated T4 residue, was used to induce thyroiditis and activate autoreactive T cells in NOD.H2h4 mice, demonstrating the biological relevance of peptides synthesized using this building block [1].

thyroglobulin peptide T4-containing peptide autoimmune thyroiditis

Fmoc Amino Acids Carry Cost Premium vs. Boc But Eliminate HF Infrastructure Costs

Fmoc-protected amino acids are typically more expensive than their Boc-protected counterparts on a per-gram basis, reflecting the higher cost of the Fmoc group synthesis and purification requirements . However, Boc SPPS necessitates specialized HF handling equipment, dedicated laboratory infrastructure, and extensive safety protocols, which represent substantial capital and operational expenditures not required for Fmoc-based synthesis [1]. For laboratories without existing HF infrastructure, the higher reagent cost of Fmoc derivatives is offset by the avoidance of these capital investments [1].

SPPS economics cost analysis peptide synthesis budgeting

Fmoc-L-Thyroxine: Validated SPPS Applications in Thyroid Hormone Analog Research


Synthesis of Thyroglobulin-Derived T4-Containing Peptides for Autoimmune Thyroiditis Studies

Fmoc-L-thyroxine enables the synthesis of custom thyroglobulin peptides containing the T4 moiety, as demonstrated in the production of the 12-mer T4p2553 peptide (>90% purity) used to study autoimmune thyroiditis in murine models [1]. This application is directly supported by validated SPPS incorporation data.

Solid-Phase Assembly of Peptide Sequences Requiring Iodinated Tyrosine Residues

Fmoc-L-thyroxine is compatible with standard Fmoc/tBu SPPS protocols using 20% piperidine deprotection and DIC/Oxyma or HCTU/DIPEA coupling . This makes it suitable for automated peptide synthesizers in research laboratories and CDMO settings, where real-time UV monitoring at 301 nm enhances process control .

Thyroid Hormone Analog Libraries for Receptor Binding Studies

The compound supports the synthesis of peptide libraries containing the tetraiodothyronine pharmacophore, enabling systematic structure-activity relationship (SAR) studies of thyroid hormone receptor interactions . Fmoc-L-thyroxine serves as a key building block for such analog generation.

Technical Documentation Hub

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